molecular formula C10H13ClO2S B2835345 2,5-Diethylbenzenesulfonyl chloride CAS No. 19859-12-2

2,5-Diethylbenzenesulfonyl chloride

Cat. No.: B2835345
CAS No.: 19859-12-2
M. Wt: 232.72
InChI Key: OJKDQNPWNIVDGO-UHFFFAOYSA-N
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Description

2,5-Diethylbenzenesulfonyl chloride is an organosulfur compound with the molecular formula C10H13ClO2S. It is a derivative of benzenesulfonyl chloride, where two ethyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diethylbenzenesulfonyl chloride can be synthesized through the chlorination of 2,5-diethylbenzenesulfonic acid or its salts using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is treated with the chlorinating agent to yield the sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-diethylbenzenesulfonic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding sulfinic acid using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Amines: For the formation of sulfonamides, reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Alcohols: Sulfonate esters are formed under acidic or basic conditions, often using catalysts to enhance the reaction rate.

    Water: Hydrolysis reactions are usually conducted under mild conditions, with the compound being dissolved in an aqueous medium.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfinic Acid: Formed from reduction reactions.

Scientific Research Applications

2,5-Diethylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate ester derivatives.

    Biology: Sulfonamides derived from this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Some sulfonamide derivatives are explored for their therapeutic potential in treating bacterial infections and other medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-diethylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, such as amines and alcohols, leading to the formation of sulfonamide and sulfonate ester bonds. The molecular targets and pathways involved depend on the specific reactions and derivatives formed from this compound.

Comparison with Similar Compounds

    Benzenesulfonyl Chloride: The parent compound, which lacks the ethyl substitutions.

    2,5-Dimethylbenzenesulfonyl Chloride: Similar structure but with methyl groups instead of ethyl groups.

    Toluene-4-sulfonyl Chloride: Another sulfonyl chloride derivative with a methyl group at the para position.

Uniqueness: 2,5-Diethylbenzenesulfonyl chloride is unique due to the presence of ethyl groups at the 2 and 5 positions, which can influence its reactivity and the properties of its derivatives. The ethyl groups can provide steric hindrance and electronic effects that differentiate it from other sulfonyl chlorides.

Properties

IUPAC Name

2,5-diethylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2S/c1-3-8-5-6-9(4-2)10(7-8)14(11,12)13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKDQNPWNIVDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)CC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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